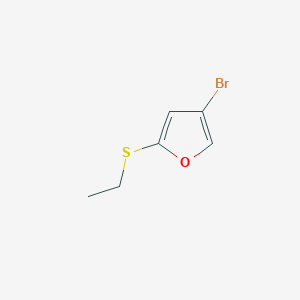

4-Bromo-2-(ethylsulfanyl)furan

Description

Significance of Furan (B31954) Heterocycles in Organic Synthesis and Medicinal Chemistry Research

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structure in organic chemistry. numberanalytics.combritannica.com Furan and its derivatives are crucial building blocks in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. numberanalytics.comnumberanalytics.com The unique electronic properties and reactivity of the furan ring make it a versatile synthon, capable of undergoing various transformations such as electrophilic substitution, cycloaddition, and metal-catalyzed reactions. numberanalytics.comacs.org

In medicinal chemistry, the furan nucleus is a prominent scaffold found in numerous therapeutic agents. researchgate.netutripoli.edu.lyutripoli.edu.ly Its presence in a molecule can significantly influence pharmacological properties. utripoli.edu.lyutripoli.edu.ly Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. wisdomlib.orgijabbr.comnih.gov The ability to modify the substitution pattern on the furan ring allows chemists to fine-tune the biological activity of these compounds, making them attractive targets in drug discovery and development. numberanalytics.comutripoli.edu.lyutripoli.edu.ly

Overview of Substituted Furans as Versatile Building Blocks in Chemical Research

Substituted furans are highly valued as versatile intermediates in organic synthesis. acs.orgrsc.org The furan ring's reactivity can be strategically manipulated by the introduction of various functional groups, enabling the construction of diverse and complex molecular architectures. scispace.com For instance, the presence of electron-withdrawing or electron-donating groups can direct the regioselectivity of subsequent reactions. pharmaguideline.com

Classical methods like the Paal-Knorr and Feist-Benary syntheses, along with modern catalytic approaches, provide access to a vast library of polysubstituted furans. rsc.orgscispace.com These compounds serve as precursors to other important chemical structures through reactions like ring-opening, cycloadditions (e.g., Diels-Alder reactions), and functional group interconversions. acs.org The adaptability of substituted furans makes them indispensable tools for creating novel compounds for materials science, agrochemicals, and the flavor and fragrance industry. scispace.comresearchgate.netresearchgate.net

Contextualization of 4-Bromo-2-(ethylsulfanyl)furan within Advanced Heterocyclic and Organosulfur Chemistry

The compound this compound is a polysubstituted furan that integrates several key chemical features: a furan core, a halogen (bromine) substituent, and an organosulfur (ethylsulfanyl) group. This combination places it at the intersection of heterocyclic, organohalogen, and organosulfur chemistry. The bromine atom at the C4 position and the ethylsulfanyl group at the C2 position are expected to significantly influence the molecule's reactivity.

The ethylsulfanyl group, an electron-donating group, would likely activate the furan ring towards electrophilic substitution, directing incoming electrophiles primarily to the C5 position. Conversely, the bromine atom is an electron-withdrawing group by induction but can also act as a leaving group in cross-coupling reactions. The halogenation of furans requires careful control of reaction conditions to avoid polyhalogenation due to the ring's high reactivity. pharmaguideline.com The presence of both a bromo and a thioether substituent on the same furan ring offers multiple sites for synthetic modification, making it a potentially valuable, multifunctional building block. For instance, the bromine atom could participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the sulfur atom could be oxidized to sulfoxides or sulfones to further modulate the electronic properties and biological activity of the molecule.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₇BrOS |

| Molecular Weight | 207.09 g/mol |

| Appearance | (Predicted) Colorless to pale yellow liquid |

| Boiling Point | (Predicted) > 200 °C |

| Density | (Predicted) ~1.5 g/cm³ |

| LogP | (Predicted) ~3.1 |

Note: These properties are estimations based on the chemical structure, as specific experimental data for this compound is not widely available in the cited literature.

Research Gaps and Future Directions in this compound Chemistry

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable absence of studies detailing its synthesis, spectroscopic characterization, reactivity, and potential applications. This scarcity of information presents a clear opportunity for future research.

Future research efforts could be directed towards several key areas:

Development of Synthetic Routes: Establishing efficient and regioselective synthetic pathways to access this compound is a primary objective. This could involve the selective bromination of 2-(ethylsulfanyl)furan or the introduction of the ethylsulfanyl group onto a pre-brominated furan precursor.

Chemical Reactivity Studies: A thorough investigation of the compound's reactivity is warranted. This includes exploring its utility in various organic transformations, such as metal-catalyzed cross-coupling reactions at the C-Br bond, oxidation of the sulfur atom, and electrophilic substitution on the furan ring.

Spectroscopic and Structural Analysis: Detailed characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is essential to confirm its structure and understand its physicochemical properties.

Exploration of Biological Activity: Given that many furan, organobromine, and organosulfur compounds exhibit significant biological effects, this compound and its derivatives should be screened for potential pharmacological activities, such as antimicrobial, antifungal, or anticancer properties. The interplay between the different functional groups may lead to novel biological profiles. researchgate.netwisdomlib.org

Addressing these research gaps will not only contribute to the fundamental knowledge of furan chemistry but also potentially unlock new applications for this underexplored molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethylsulfanylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-2-9-6-3-5(7)4-8-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOHERKGDOEUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2 Ethylsulfanyl Furan and Its Analogs

Direct Synthesis Routes to 4-Bromo-2-(ethylsulfanyl)furan

The direct synthesis of this compound can be approached from two primary retrosynthetic disconnections: electrophilic bromination of a pre-formed ethylsulfanylfuran or introduction of the ethylsulfanyl group onto a brominated furan (B31954) scaffold.

Electrophilic Bromination Strategies on Ethylsulfanylfurans

The furan ring is highly susceptible to electrophilic aromatic substitution, often proceeding at a much faster rate than benzene. nih.govpharmaguideline.com The position of substitution is dictated by the directing effects of the substituents already present on the ring. An ethylsulfanyl group at the 2-position is expected to be an ortho-, para-director. In the context of the furan ring, this would direct incoming electrophiles to the 3- and 5-positions.

A plausible synthetic route would, therefore, commence with the synthesis of 2-(ethylsulfanyl)furan. This could be achieved through methods such as the reaction of 2-lithiofuran (generated from furan and an organolithium reagent like n-butyllithium) with diethyl disulfide.

Once 2-(ethylsulfanyl)furan is obtained, electrophilic bromination can be carried out. Common brominating agents for furans include N-bromosuccinimide (NBS) and bromine in a suitable solvent like dimethylformamide (DMF) or dioxane. pharmaguideline.compearson.com The regioselectivity of this reaction is crucial. Due to the activating and directing nature of the ethylsulfanyl group, bromination is anticipated to occur preferentially at the 5-position, yielding 2-(ethylsulfanyl)-5-bromofuran. To achieve the desired 4-bromo substitution, a blocking group strategy might be necessary, or reaction conditions would need to be carefully controlled to favor the thermodynamically less favored product. Alternatively, if the 3-position were to be brominated, it would lead to 3-bromo-2-(ethylsulfanyl)furan. The formation of this compound via this direct bromination route is less likely without the use of more complex directing group strategies.

Table 1: Potential Reagents for Electrophilic Bromination

| Reagent | Solvent(s) | Typical Conditions |

| N-Bromosuccinimide (NBS) | Acetonitrile, THF | Mild conditions, often at room temperature or below |

| Bromine (Br₂) | Dimethylformamide (DMF), Dioxane | Low temperatures to control reactivity |

Introduction of the Ethylsulfanyl Moiety onto Bromofuran Scaffolds

An alternative and potentially more regioselective approach involves the introduction of the ethylsulfanyl group onto a pre-existing bromofuran. This can be accomplished through several methods, primarily nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The choice of starting bromofuran is critical. To obtain the target compound, one would ideally start with 3,4-dibromofuran or a furan derivative that allows for the selective introduction of the ethylsulfanyl group at the 2-position and leaves a bromine at the 4-position.

Nucleophilic Aromatic Substitution (SNA r): While simple haloarenes are generally unreactive towards nucleophilic aromatic substitution, heteroaryl halides can be more susceptible, particularly if the ring is activated by electron-withdrawing groups. nih.govmasterorganicchemistry.com The reaction of a bromofuran with sodium or potassium ethanethiolate could potentially displace a bromide ion. For this strategy to be effective in synthesizing this compound, one might start with 2,4-dibromofuran. The greater reactivity of the bromine at the 2-position towards nucleophilic attack could allow for selective substitution, yielding the desired product.

Palladium-Catalyzed Cross-Coupling: A more versatile and widely used method for the formation of carbon-sulfur bonds is the palladium-catalyzed cross-coupling of aryl halides with thiols. researchgate.net This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The reaction of a suitable bromofuran with ethanethiol in the presence of a palladium catalyst could afford the desired thioether. For example, the coupling of 2,4-dibromofuran with ethanethiol could potentially be controlled to achieve monosubstitution at the 2-position.

Another powerful technique involves the lithiation of a bromofuran followed by quenching with an electrophilic sulfur reagent. For instance, treatment of a bromofuran with a strong base like n-butyllithium at low temperatures can lead to a lithium-halogen exchange, generating a highly nucleophilic furyllithium species. reddit.comgrowingscience.com This intermediate can then react with diethyl disulfide to form the corresponding ethylsulfanylfuran. To synthesize this compound via this route, one could envision starting with 2,4-dibromofuran, performing a selective lithium-halogen exchange at the 2-position, and then quenching with diethyl disulfide.

Functional Group Interconversion and Derivatization in Furan Systems

Once the this compound scaffold is assembled, further derivatization can be achieved through transformations involving either the bromo substituent or the ethylsulfanyl group.

Transformations Involving the Bromo Substituent

The bromine atom on the furan ring serves as a versatile handle for a variety of chemical transformations.

Lithiation and Subsequent Electrophilic Quench: As mentioned previously, the bromo group can be converted to a lithium species via lithium-halogen exchange. This furyllithium intermediate can then react with a wide range of electrophiles to introduce new functional groups at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. nih.govmdpi.commdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of analogs.

Reactions at the Ethylsulfanyl Group (e.g., Oxidation to Sulfoxides/Sulfones, Desulfurization)

The ethylsulfanyl group can also be chemically modified to generate further analogs.

Oxidation: The sulfur atom in the ethylsulfanyl group can be selectively oxidized to a sulfoxide (B87167) or a sulfone. core.ac.ukresearchgate.net Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. organic-chemistry.orgnih.govorganic-chemistry.org The choice of oxidant and reaction conditions can allow for controlled oxidation to either the sulfoxide or the sulfone state. These oxidized derivatives can have significantly different electronic and steric properties compared to the parent thioether.

Table 2: Common Oxidizing Agents for Thioethers

| Oxidizing Agent | Product(s) |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone |

| Potassium Permanganate (KMnO₄) | Sulfone |

Desulfurization: The ethylsulfanyl group can be removed through desulfurization reactions. Reductive desulfurization, often accomplished with reagents like Raney nickel, can replace the C-S bond with a C-H bond. researchgate.net This would provide access to 4-bromofuran.

Multi-Component and One-Pot Synthetic Sequences for Furan Core Formation

Modern synthetic chemistry increasingly relies on multi-component and one-pot reactions to construct complex molecules in a more efficient and atom-economical manner. rsc.orgnih.govresearchgate.net Several such strategies have been developed for the synthesis of substituted furans and could potentially be adapted for the synthesis of this compound or its analogs.

These reactions often involve the condensation of several simple starting materials to build the furan ring in a single synthetic operation. For example, the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a classic one-pot method for furan formation. pharmaguideline.com More contemporary multi-component reactions might involve, for instance, the reaction of an aldehyde, an amine, and an alkyne to generate a highly substituted furan.

While no specific multi-component reaction has been reported for the direct synthesis of this compound, the development of such a process would be a significant advancement. It would likely require the careful design of starting materials that contain the necessary bromo and ethylsulfanyl functionalities or their precursors, which would then assemble in a controlled manner to form the desired furan core. The exploration of such novel multi-component strategies remains an active area of research in heterocyclic chemistry. organic-chemistry.org

Paal-Knorr Type Cyclizations and Their Variants for Substituted Furan Synthesis

The Paal-Knorr furan synthesis remains a cornerstone for the construction of the furan ring, offering a direct route from 1,4-dicarbonyl compounds. organic-chemistry.org This acid-catalyzed cyclization is one of the most significant methods for preparing these five-membered aromatic heterocycles. organic-chemistry.orgresearchgate.net The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the furan core, accommodating alkyl, aryl, and ester groups at various positions. wikipedia.org

The reaction is typically carried out under aqueous acidic conditions using protic acids like sulfuric or hydrochloric acid, or under anhydrous conditions with a Lewis acid or a dehydrating agent such as phosphorus pentoxide. wikipedia.org The mechanism, elucidated in the 1990s, involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields the furan. wikipedia.org Studies have shown that the cyclization and enol formation likely occur in a concerted step, as evidenced by the different reaction rates of diastereomers of 3,4-disubstituted-2,5-hexanediones. organic-chemistry.orgwikipedia.org

Key Features of Paal-Knorr Furan Synthesis

| Feature | Description |

| Starting Material | 1,4-Dicarbonyl compounds |

| Catalyst | Protic acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂, P₂O₅) |

| Key Intermediate | Protonated carbonyl and enol |

| Final Step | Dehydration of a hemiacetal intermediate |

This table summarizes the fundamental components of the Paal-Knorr furan synthesis.

Variants of the Paal-Knorr synthesis have expanded its scope. For instance, 2-yn-1,4-diols can be isomerized in situ to 1,4-diketones using a palladium catalyst, which then undergo dehydration to form furans. wikipedia.org This variation leverages the extensive chemistry of acetylenes to access a broader range of furan precursors. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions for Furan Functionalization (e.g., Palladium-Catalyzed Arylation)

Transition metal catalysis provides powerful tools for the functionalization of pre-formed furan rings, enabling the introduction of various substituents that are not readily accessible through classical methods. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have been instrumental in the direct arylation of furans via C-H bond activation. acs.org This approach offers an economically and environmentally attractive alternative to traditional methods that require the preparation of organometallic furan derivatives. acs.org

For the synthesis of arylfurans, a palladium catalyst, often in combination with a phosphine ligand, facilitates the coupling of a furan derivative with an aryl halide. acs.org The choice of ligand can significantly influence the efficiency and selectivity of the reaction. For example, the tetrapodal phosphine ligand, Tedicyp, has demonstrated high efficiency in the direct arylation of furans at low catalyst loadings. acs.org These reactions are typically selective for the 5-position of 2-substituted furans. acs.org

The high sensitivity of the furan ring to acids, strong oxidants, and high temperatures can limit the applicability of some classical C-H functionalization methods. nih.gov However, recent advancements have led to the development of milder catalytic systems. For instance, Rhodium(III)-catalyzed C-H bond functionalization has emerged as a powerful strategy for the synthesis of furans and pyrroles without the need for an external oxidant. nih.gov

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including furans. benthamdirect.comsphinxsai.com This non-conventional heating method utilizes dielectric volumetric heating, which leads to rapid and uniform heat distribution, often resulting in cleaner reactions and reduced side product formation. benthamdirect.comnih.gov

The Paal-Knorr furan synthesis is particularly amenable to microwave irradiation. organic-chemistry.org Microwave-assisted Paal-Knorr reactions have been shown to be highly efficient and versatile for the condensation of various 1,4-diketones, affording furans in good yields with significantly reduced reaction times compared to conventional heating methods. organic-chemistry.org This approach is compatible with a range of functional groups, making it a valuable tool in combinatorial chemistry and drug discovery. organic-chemistry.org

Beyond the Paal-Knorr reaction, microwave assistance has been successfully applied to a variety of other furan syntheses, including multicomponent reactions. rsc.orgrsc.org These protocols often lead to higher yields, shorter reaction times, and simpler purification procedures. nih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes to hours benthamdirect.comsphinxsai.com |

| Yield | Often lower | Generally higher benthamdirect.comnih.gov |

| Side Reactions | More prevalent | Reduced benthamdirect.com |

| Energy Efficiency | Lower | Higher |

This table highlights the advantages of microwave-assisted synthesis over traditional heating methods.

Regioselectivity and Stereoselectivity in the Synthesis of this compound and its Derivatives

Achieving specific regioselectivity and stereoselectivity is a critical aspect of synthesizing complex substituted furans. The inherent reactivity of the furan ring dictates that electrophilic substitution typically occurs at the α-positions (C2 and C5) due to the greater stabilization of the intermediate carbocation. ksu.edu.sa

In the context of Paal-Knorr synthesis, the substitution pattern of the final furan product is directly determined by the structure of the starting 1,4-dicarbonyl compound. Therefore, the regioselective synthesis of the dicarbonyl precursor is paramount for controlling the final substitution pattern of the furan.

For the functionalization of an existing furan ring, regioselectivity can be controlled through various strategies. Directed metalation, for example, allows for the selective functionalization of specific positions. Furthermore, the choice of catalyst and reaction conditions in transition metal-catalyzed C-H functionalization plays a crucial role in directing the position of new substituent attachment. acs.org

While the synthesis of achiral furans is common, the development of stereoselective methods for constructing chiral furan derivatives, particularly tetrahydrofurans, has been an area of intense research. nih.gov These methods often involve asymmetric catalysis or the use of chiral starting materials to control the stereochemistry of newly formed stereocenters. For furan itself, which is aromatic, stereoselectivity becomes relevant when considering reactions that break the aromaticity, such as Diels-Alder reactions, or when chiral centers are present on the substituents. researchgate.netresearchgate.net

Recent developments in catalysis have enabled the regioselective synthesis of multisubstituted furans that were previously challenging to access. For example, cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls provides polyfunctionalized furans with complete regioselectivity. nih.gov Similarly, copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes offers a regioselective route to multisubstituted furan derivatives. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 4-Bromo-2-(ethylsulfanyl)furan molecule. The chemical shifts (δ) of the furan (B31954) ring protons would be indicative of their electronic environment, influenced by the bromine and ethylsulfanyl substituents. The ethyl group would exhibit characteristic signals corresponding to the methylene (-CH2-) and methyl (-CH3) protons, with their multiplicity (splitting pattern) revealing adjacent proton couplings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 6.3 - 6.5 | Doublet | 1.5 - 2.0 |

| H-5 | 7.2 - 7.4 | Doublet | 1.5 - 2.0 |

| -SCH₂CH₃ | 2.7 - 2.9 | Quartet | 7.0 - 7.5 |

| -SCH₂CH₃ | 1.2 - 1.4 | Triplet | 7.0 - 7.5 |

Note: This table is predictive and not based on experimental data.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the furan ring carbons would be significantly influenced by the electronegativity of the oxygen, bromine, and sulfur atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 110 - 115 |

| C-4 | 95 - 100 |

| C-5 | 120 - 125 |

| -SCH₂CH₃ | 28 - 32 |

| -SCH₂CH₃ | 14 - 16 |

Note: This table is predictive and not based on experimental data.

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments would be crucial.

Correlation Spectroscopy (COSY): This technique would reveal proton-proton couplings, for instance, confirming the coupling between the -CH2- and -CH3 protons of the ethyl group and potentially a weak coupling between the furan ring protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would establish direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of the furan ring protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This would be vital for confirming the position of the ethylsulfanyl group at C-2 and the bromine atom at C-4 by observing correlations between the ethyl protons and C-2, and between the furan protons and the substituted carbon atoms.

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond vibrations. For this compound, characteristic peaks would be expected for C-H stretching and bending, C-O-C stretching of the furan ring, C-S stretching of the ethylsulfanyl group, and C-Br stretching.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Furan Ring) | 1500 - 1600 |

| C-O-C Stretch (Furan Ring) | 1000 - 1250 |

| C-S Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Note: This table is predictive and not based on experimental data.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would provide valuable information on the vibrations of the furan ring and the C-S and C-Br bonds, which may be weak or absent in the FT-IR spectrum. The combination of both FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores and the extent of its conjugated system.

The parent furan molecule exhibits a strong absorption band around 200-220 nm, which is attributed to a π → π* transition within the conjugated diene system of the heterocyclic ring. globalresearchonline.net For this compound, the introduction of substituents on the furan ring is expected to significantly modify its UV-Vis spectrum.

Effect of the Ethylsulfanyl Group: The sulfur atom of the ethylsulfanyl group possesses lone pairs of electrons that can participate in conjugation with the furan ring's π-system (a p-π interaction). This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is predicted to cause a bathochromic shift (a shift to longer wavelengths) of the primary π → π* transition compared to unsubstituted furan.

Effect of the Bromine Atom: The bromine atom acts as an auxochrome. While it is an electron-withdrawing group via induction, its lone pair of electrons can also be donated to the ring system through resonance. This dual effect can lead to a complex influence on the electronic spectrum, often resulting in a further bathochromic shift and potentially a hyperchromic effect (increased absorption intensity).

In substituted 5-phenyl-2-furonitriles, for instance, the extension of the conjugated system by the phenyl group results in a significant bathochromic shift of about 52 nm compared to 2-furonitrile. chemicalpapers.com Similarly, studies on other substituted furans show that electron-donating and electron-withdrawing groups cause noticeable shifts in the absorption maxima. rsc.orgmdpi.com Based on these principles, a predicted UV-Vis absorption spectrum for this compound would feature a primary absorption band at a longer wavelength than that of furan itself.

Table 1: Predicted UV-Vis Spectral Data for this compound in a Non-polar Solvent

| Parameter | Predicted Value | Transition Type |

|---|

Note: The predicted values are hypothetical and based on the expected electronic effects of the substituents on the furan chromophore.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₆H₇BrOS), the exact molecular weight can be calculated, and its fragmentation upon ionization can be predicted.

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. A key feature for bromine-containing compounds is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and another for the molecule containing ⁸¹Br (M+2). youtube.com

Upon electron ionization, the molecular ion of this compound would be expected to undergo several predictable fragmentation pathways:

Loss of the Ethyl Group: Cleavage of the C-S bond can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a significant fragment.

Loss of the Ethylsulfanyl Radical: The C-S bond attached to the furan ring can break, leading to the loss of the •SCH₂CH₃ radical.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), a common fragmentation pathway for bromo-aromatic compounds. youtube.com

Furan Ring Fragmentation: The furan ring itself can undergo cleavage, typically losing carbon monoxide (CO) or an acetylene (C₂H₂) molecule, as observed in the fragmentation of the parent furan molecule. ed.ac.ukresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Identity | Remarks |

|---|---|---|

| 205.95 / 207.95 | [C₆H₇BrOS]⁺ | Molecular ion peak (M⁺ / M⁺+2) showing characteristic 1:1 bromine isotopic pattern. |

| 177 / 179 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 145 | [M - Br]⁺ | Loss of the bromine atom. |

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S, ⁷⁹Br/⁸¹Br). The relative intensities of fragments are dependent on the ionization energy and instrumental conditions.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, XRD analysis elucidates how individual molecules pack together in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions, dipole-dipole forces, and potential halogen bonding.

While no experimental crystal structure for this compound has been reported in the crystallographic databases, we can predict key structural features based on known data for furan and related compounds. The furan ring is an essentially planar, five-membered heterocycle. globalresearchonline.net It is expected that the C-Br and C-S bonds will lie in the plane of the furan ring. The geometry around the sulfur atom of the ethylsulfanyl group would be bent, and the ethyl group would have a staggered conformation.

An XRD study would precisely measure these parameters and reveal any slight deviations from planarity in the furan ring caused by the bulky substituents. It would also provide insight into the intermolecular interactions that dictate the crystal packing. For instance, potential weak hydrogen bonds (C-H···O or C-H···S) or bromine-involved interactions (Br···O or Br···S halogen bonds) could play a significant role in the supramolecular architecture.

Table 3: Expected Molecular Geometry Parameters from a Hypothetical XRD Analysis

| Parameter | Expected Value/Range | Information Provided |

|---|---|---|

| C-Br Bond Length | ~1.85 - 1.90 Å | Confirms the carbon-bromine bond. |

| C-S Bond Lengths | ~1.75 - 1.85 Å | Details the geometry of the thioether linkage. |

| Furan Ring Angles | ~106° (at O), ~111° (at C-O), ~106° (at C-C) | Defines the geometry of the heterocyclic core. |

Note: These values are estimates based on standard bond lengths and data from structurally similar molecules.

Advanced Characterization Techniques and Methodological Developments

Beyond the core techniques discussed, a deeper understanding of this compound can be achieved through more advanced and complementary methods.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals, especially for confirming the substitution pattern on the furan ring.

Computational Chemistry: In the absence of experimental data, Density Functional Theory (DFT) calculations can be employed to predict molecular geometry, vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic properties. globalresearchonline.net These theoretical calculations can provide a robust, predictive framework that can later be validated against experimental results. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum and help in the assignment of electronic transitions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful for analyzing volatile compounds. It would not only provide the mass spectrum for fragmentation analysis but also the retention time, which is a measure of the compound's volatility and its interaction with the chromatographic column, offering information about its polarity.

The application of these advanced methods, in conjunction with UV-Vis, MS, and XRD, would provide a comprehensive and scientifically rigorous characterization of this compound.

Computational and Theoretical Investigations of this compound

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the requested sections and subsections, which include:

Density Functional Theory (DFT) Calculations: Geometry optimization, conformational analysis, and vibrational frequency calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO energy gap and chemical reactivity descriptors.

Natural Bond Orbital (NBO) Analysis: Intramolecular interactions and charge delocalization.

Molecular Electrostatic Potential (MEP) Mapping: Identification of electrophilic and nucleophilic sites.

Theoretical Studies on Reaction Mechanisms: Investigation of transition states.

Without dedicated computational studies on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. The principles of these theoretical methods are well-established in chemistry, but their application and the resulting data are specific to each individual molecule. In the absence of such specific data for this compound, the article as outlined cannot be constructed.

Computational and Theoretical Investigations of 4 Bromo 2 Ethylsulfanyl Furan

Theoretical Studies on Reaction Mechanisms and Transition States

Energy Profiles of Key Synthetic Transformations

Understanding the energy landscape of a chemical reaction is fundamental to optimizing its conditions and yield. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to map out the potential energy surface of a reaction, identifying transition states and intermediates.

A plausible synthetic route to 4-Bromo-2-(ethylsulfanyl)furan is the regioselective bromination of 2-(ethylsulfanyl)furan. Theoretical calculations can model this electrophilic aromatic substitution reaction. The energy profile would typically be calculated by identifying the geometries of the reactant, the sigma-complex intermediate (Wheland intermediate), the transition states connecting them, and the final product.

The reaction proceeds via a transition state (TS1) to form a high-energy sigma-complex intermediate, where the bromine atom is attached to the furan (B31954) ring and the aromaticity is temporarily broken. A second transition state (TS2) corresponds to the departure of a proton to restore aromaticity and form the final product. The activation energy (ΔE‡), which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate.

Table 1: Hypothetical Calculated Energies for the Bromination of 2-(Ethylsulfanyl)furan

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-(Ethylsulfanyl)furan + Br₂ | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Sigma Complex | +8.5 |

| TS2 | Second Transition State | +10.1 |

| Products | This compound + HBr | -12.7 |

Note: Energies are illustrative and calculated relative to the starting materials.

Understanding Selectivity Through Computational Modeling

The bromination of 2-(ethylsulfanyl)furan can potentially yield different isomers (e.g., substitution at the 3, 4, or 5 position). Computational modeling is crucial for understanding and predicting the observed regioselectivity. By calculating the activation energies for the formation of each possible sigma-complex intermediate, chemists can determine the most likely reaction pathway.

The selectivity is governed by the relative stability of the transition states leading to the different isomers. The electron-donating nature of the ethylsulfanyl group at the 2-position directs incoming electrophiles. However, steric hindrance and the influence of the furan ring's oxygen atom also play critical roles. Computational models for this compound would likely show that the transition state leading to substitution at the 4-position is lower in energy compared to substitution at the 3 or 5 positions. This is because the carbocationic charge in the intermediate state is better stabilized by the combined electronic effects of the sulfur and oxygen heteroatoms without incurring significant steric penalty.

Table 2: Hypothetical Activation Energies for Competing Bromination Pathways

| Position of Substitution | Isomeric Product | Calculated Activation Energy (ΔE‡, kcal/mol) |

| 3-position | 3-Bromo-2-(ethylsulfanyl)furan | 18.9 |

| 4-position | This compound | 15.2 |

| 5-position | 5-Bromo-2-(ethylsulfanyl)furan | 16.8 |

Note: The lower activation energy for the 4-position pathway indicates it is the kinetically favored product.

Thermochemical Properties and Energetic Analysis

Thermochemical properties are essential for understanding the stability and energy content of a molecule. High-level computational methods, such as Gaussian-4 (G4) theory or complete basis set (CBS) methods, can predict these properties with high accuracy. These calculations provide data on enthalpies of formation (ΔHf°), Gibbs free energies of formation (ΔGf°), and standard entropies (S°), which are invaluable for chemical process design and safety analysis.

For this compound, these calculations would involve optimizing the molecular geometry and performing frequency calculations at a high level of theory. The results provide a fundamental understanding of the molecule's intrinsic stability.

Table 3: Hypothetical Thermochemical Properties of this compound at 298.15 K

| Property | Symbol | Calculated Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -8.5 | kcal/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | +14.2 | kcal/mol |

| Standard Entropy | S° | 95.8 | cal/mol·K |

Note: These values are hypothetical, based on typical values for similar heterocyclic compounds.

Investigation of Non-Linear Optical (NLO) Properties through Quantum Chemical Methods

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for technologies like optical switching and frequency conversion. Organic molecules with extended π-conjugation and donor-acceptor groups can possess significant NLO properties.

Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the NLO response of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. A large hyperpolarizability value indicates a strong NLO response.

The structure of this compound, with the electron-donating ethylsulfanyl group and the electron-withdrawing bromine atom on the furan ring, suggests it could have interesting NLO properties. Computational analysis would involve optimizing the molecule's geometry and then calculating its response to an external electric field.

Table 4: Hypothetical Calculated NLO Properties of this compound

| Property | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |

| Dipole Moment | μ | 2.1 | 2.1 D |

| Mean Linear Polarizability | ⟨α⟩ | 98.6 | 1.46 x 10⁻²³ |

| Total First Hyperpolarizability | β_tot | 255 | 2.20 x 10⁻³⁰ |

| Mean Second Hyperpolarizability | ⟨γ⟩ | 1.8 x 10⁴ | 2.65 x 10⁻³⁵ |

Note: Atomic units (a.u.) are commonly used in computational outputs; conversion to electrostatic units (esu) allows for comparison with experimental data.

Reactivity and Derivatization Studies of 4 Bromo 2 Ethylsulfanyl Furan

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. quora.com Electrophilic aromatic substitution (SEAr) on furan preferentially occurs at the C2 (α) position, and if that is occupied, at the C5 position, due to the superior stabilization of the cationic intermediate by the oxygen heteroatom. In 4-Bromo-2-(ethylsulfanyl)furan, the C2 position is already substituted. The directing effects of the existing substituents, therefore, determine the position of further substitution.

The ethylsulfanyl (-SEt) group at C2 is an activating, ortho-, para-directing group due to the ability of the sulfur atom to donate a lone pair of electrons into the ring via resonance. This effect increases the electron density of the furan ring, particularly at the C3 and C5 positions. The bromo (-Br) group at C4 is a deactivating group due to its strong inductive electron-withdrawing effect, but it also directs incoming electrophiles to the ortho and para positions (C3 and C5) through resonance donation.

Considering these combined effects, the C5 position is doubly activated by both the -SEt and -Br groups, making it the most probable site for electrophilic attack. The C3 position is also activated, but to a lesser extent. Common electrophilic aromatic substitution reactions are expected to yield the 5-substituted product predominantly. pharmaguideline.comwikipedia.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) at low temp. pharmaguideline.com | 4-Bromo-2-(ethylsulfanyl)-5-nitrofuran |

| Sulfonation | Pyridine-SO₃ complex pharmaguideline.com | This compound-5-sulfonic acid |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 5,4-Dibromo-2-(ethylsulfanyl)furan or 4-Bromo-5-chloro-2-(ethylsulfanyl)furan |

Nucleophilic Substitution and Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond at the C4 position of the furan ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds and are fundamental in modern organic synthesis. While direct nucleophilic aromatic substitution on halofurans can occur, it typically requires activation by strong electron-withdrawing groups, which are absent in this molecule. iust.ac.irchempap.org

Cross-coupling reactions provide a milder and more versatile alternative. The bromo substituent serves as an excellent leaving group for various catalytic cycles, including Suzuki, Stille, Heck, and Sonogashira couplings. These methodologies allow for the introduction of a wide array of substituents, such as alkyl, alkenyl, alkynyl, and aryl groups, at the C4 position. ysu.amnih.govrsc.org

Table 2: Examples of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 4-Aryl/vinyl-2-(ethylsulfanyl)furan |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | 4-Substituted-2-(ethylsulfanyl)furan |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 4-Alkenyl-2-(ethylsulfanyl)furan |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 4-Alkynyl-2-(ethylsulfanyl)furan |

Cycloaddition Reactions Involving the Furan Ring (e.g., Diels-Alder reactions)

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.com This reactivity provides a powerful method for constructing oxabicyclo[2.2.1]heptene derivatives, which are versatile intermediates for further synthetic transformations. quora.comresearchgate.net

Table 3: Potential Diels-Alder Cycloaddition Reactions

| Dienophile | Reaction Conditions | Expected Product |

|---|---|---|

| Maleic anhydride | Thermal or high pressure | 6-Bromo-4-(ethylsulfanyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Thermal | Dimethyl 6-bromo-4-(ethylsulfanyl)-1,4-dihydro-1,4-epoxynaphthalene-2,3-dicarboxylate |

Reactions of the Ethylsulfanyl Group and Sulfur Center Transformations

The ethylsulfanyl group offers another avenue for derivatization. The sulfur atom is nucleophilic and can be readily oxidized to higher oxidation states. Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide (B99878) first into a sulfoxide (B87167) and then, under stronger conditions, into a sulfone.

Oxidation to Sulfoxide: 4-Bromo-2-(ethylsulfinyl)furan

Oxidation to Sulfone: 4-Bromo-2-(ethylsulfonyl)furan

These transformations have a profound impact on the electronic properties of the heterocyclic ring. The sulfoxide and, particularly, the sulfone groups are strongly electron-withdrawing. This change can deactivate the furan ring towards electrophilic substitution but may activate it for other transformations, such as nucleophilic attack or ring-opening reactions.

Ring-Opening Reactions and Transformations of the Furan Heterocycle

The furan heterocycle, despite its aromaticity, can undergo ring-opening reactions under specific conditions. nih.gov Acid-catalyzed hydrolysis, for instance, can cleave the furan ring to yield 1,4-dicarbonyl compounds. iust.ac.ir Oxidative ring-opening is another common transformation. researchgate.netrsc.org The presence of substituents influences the stability of the ring and the specific products formed. For this compound, acidic hydrolysis would be expected to produce a substituted succinaldehyde (B1195056) derivative. The reaction proceeds via protonation of the furan ring, followed by nucleophilic attack of water. thieme-connect.com

These ring-opened products are valuable synthetic intermediates, providing access to a variety of acyclic and other heterocyclic systems.

Development of Novel Heterocyclic Scaffolds Utilizing this compound as a Precursor

The diverse reactivity of this compound makes it an attractive starting material for the synthesis of novel and complex heterocyclic scaffolds. nih.govnih.gov The functional handles at the C2, C4, and the sulfur atom can be manipulated sequentially or in tandem to build molecular complexity.

For example:

Sequential Cross-Coupling and Cyclization: A Suzuki coupling at the C4 position could introduce an aryl group bearing a nucleophilic substituent. Subsequent intramolecular cyclization, perhaps involving the ethylsulfanyl group or another position on the furan ring, could lead to fused heterocyclic systems like thieno[3,2-b]furans or benzofurans. mdpi.com

Diels-Alder and Rearrangement Cascades: The oxabicyclic adducts formed from Diels-Alder reactions can serve as precursors to highly substituted cyclohexene, benzene, or other heterocyclic derivatives through subsequent ring-opening or rearrangement reactions. quora.com

Metalation and Functionalization: Directed ortho-metalation (DoM) could potentially be used. While C2 is blocked, lithiation at C5 might be possible, followed by quenching with an electrophile to introduce a new functional group, further expanding the synthetic possibilities.

Through the strategic application of these reactions, this compound can be used to access a wide range of molecular architectures relevant to medicinal chemistry and materials science. ijsrst.commdpi.com

Applications As a Synthetic Intermediate and Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

4-Bromo-2-(ethylsulfanyl)furan serves as an excellent precursor for the synthesis of a wide array of complex heterocyclic systems. The presence of the bromo group allows for the application of various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most common applications is in the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the bromo-furan with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology has been widely used for the synthesis of biaryl and hetero-biaryl compounds. For instance, coupling this compound with various aryl or heteroaryl boronic acids can lead to the formation of 4-aryl- or 4-heteroaryl-2-(ethylsulfanyl)furans. These products can then be further elaborated to construct more complex fused heterocyclic systems.

The Stille coupling offers another avenue for the derivatization of this compound. acs.orgwikipedia.org This reaction utilizes organotin reagents as the coupling partners. The Stille reaction is known for its tolerance of a wide range of functional groups and its reliability in forming carbon-carbon bonds. organic-chemistry.orgnih.gov By reacting this compound with various organostannanes, a diverse range of substituents can be introduced at the 4-position of the furan (B31954) ring.

The Heck reaction provides a method for the arylation or vinylation of the furan core. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.comyoutube.com In this reaction, this compound can be coupled with alkenes in the presence of a palladium catalyst and a base to form 4-alkenyl-2-(ethylsulfanyl)furans. These products can subsequently undergo cyclization reactions to form fused ring systems.

Finally, the Sonogashira coupling allows for the introduction of alkyne moieties. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com The reaction of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 4-alkynyl-2-(ethylsulfanyl)furans. These alkynyl-substituted furans are valuable intermediates for the synthesis of various heterocyclic compounds through cyclization reactions. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst | Resulting Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)2 | Pd(PPh3)4 / Base | 4-Ar-2-(ethylsulfanyl)furan |

| Stille Coupling | Ar-Sn(n-Bu)3 | Pd(PPh3)4 | 4-Ar-2-(ethylsulfanyl)furan |

| Heck Reaction | R-CH=CH2 | Pd(OAc)2 / PPh3 / Base | 4-(R-CH=CH)-2-(ethylsulfanyl)furan |

| Sonogashira Coupling | R-C≡CH | PdCl2(PPh3)2 / CuI / Base | 4-(R-C≡C)-2-(ethylsulfanyl)furan |

Building Block for Multifunctional Organic Molecules

Beyond the synthesis of heterocyclic systems, this compound is a valuable building block for the creation of multifunctional organic molecules. The ability to selectively functionalize the 4-position through cross-coupling reactions allows for the introduction of a wide range of chemical moieties, each imparting specific properties to the final molecule.

For example, by choosing appropriate coupling partners in the Suzuki-Miyaura or Stille reactions, it is possible to introduce groups with specific electronic, optical, or biological activities. The introduction of electron-donating or electron-withdrawing groups can be used to tune the electronic properties of the furan ring, which can be important for applications in materials science.

Furthermore, the furan ring itself can participate in various reactions to build molecular complexity. For instance, furan moieties can undergo Diels-Alder reactions , acting as a diene in [4+2] cycloadditions with suitable dienophiles. This provides a powerful method for the construction of complex, three-dimensional molecular architectures. The resulting bicyclic adducts can then be further transformed into a variety of other cyclic and acyclic compounds.

The combination of cross-coupling at the 4-position and subsequent reactions of the furan ring allows for a modular approach to the synthesis of multifunctional molecules. This strategy enables the systematic variation of different parts of the molecule to optimize its properties for a specific application.

Role in Catalyst Design and Ligand Synthesis Research

In the field of catalysis, the design of new ligands is crucial for the development of more efficient and selective catalysts. Furan-containing molecules have been explored as components of ligands for transition metal catalysts. The oxygen atom of the furan ring, along with other nearby heteroatoms, can act as a coordination site for a metal center.

This compound, with its furan oxygen and thioether sulfur, presents an interesting scaffold for the design of bidentate ligands. The bromine atom can be replaced through nucleophilic substitution or cross-coupling reactions to introduce a third coordinating group, potentially leading to the formation of pincer-type ligands. uwyo.edudtu.dk These ligands are known to form highly stable metal complexes with unique catalytic properties.

The synthesis of such ligands would involve, for example, a Suzuki coupling to introduce a phosphine-containing aryl group at the 4-position. The resulting molecule, a furan-based phosphine-thioether, could then be used to chelate to a variety of transition metals, such as palladium, platinum, or rhodium. The electronic properties of the furan ring and the nature of the substituents can be used to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity in various organic transformations.

Application in Material Science Research (e.g., for novel functional materials)

Furan-based polymers, known as polyfurans, are a class of conducting polymers that have attracted interest for their potential applications in organic electronics. rsc.orgresearchgate.net Polyfurans are typically less studied than their thiophene-based counterparts (polythiophenes), but they offer unique properties such as good solubility and potentially higher photoluminescence. researchgate.net

This compound can serve as a monomer for the synthesis of novel furan-based conjugated polymers. rsc.orgspiedigitallibrary.org The bromine atom provides a reactive site for polymerization through various cross-coupling reactions, such as Suzuki or Stille polymerization. The ethylsulfanyl group at the 2-position can influence the electronic properties and the processability of the resulting polymer. For example, it can enhance the solubility of the polymer in organic solvents, which is a crucial factor for the fabrication of thin-film electronic devices.

The electronic and optical properties of these polymers, such as their bandgap and fluorescence, can be tuned by copolymerizing this compound with other aromatic or heteroaromatic monomers. uobasrah.edu.iq This allows for the design of materials with specific properties tailored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

| Property | Relevance to Material Science | Influence of this compound Structure |

|---|---|---|

| Conductivity | Essential for electronic applications. | The conjugated furan backbone in the polymer allows for charge transport. The ethylsulfanyl group can modulate the electronic properties. |

| Solubility | Crucial for solution-based processing and device fabrication. | The ethylsulfanyl group can improve solubility in common organic solvents. |

| Bandgap | Determines the optical and electronic properties of the material. | Can be tuned by copolymerization with other monomers, allowing for the design of materials that absorb or emit light at specific wavelengths. |

| Photoluminescence | Important for applications in OLEDs. | Furan-based polymers can exhibit strong fluorescence. acs.orgnih.govmdpi.com |

Development of Novel Chemical Probes and Tools for Research

Fluorescent chemical probes are indispensable tools in chemical biology and medical research for the visualization and tracking of biomolecules and cellular processes. nih.govyoutube.com Furan-containing compounds have been shown to exhibit interesting photophysical properties and have been used as fluorescent probes. nih.govnih.govresearchgate.netmdpi.com The furan ring acts as a fluorophore, and its emission properties can be modulated by the introduction of different substituents.

This compound can be used as a starting material for the synthesis of novel fluorescent probes. researchgate.netresearchgate.net The bromine atom can be replaced with a variety of fluorophores or recognition elements via cross-coupling reactions. The ethylsulfanyl group can also be modified to introduce functionalities that can interact with specific biological targets.

For example, a fluorescent dye could be attached at the 4-position via a Suzuki coupling. The resulting molecule could then be further functionalized with a targeting group that directs the probe to a specific protein or organelle within a cell. The fluorescence of the furan moiety could be sensitive to the local environment, allowing for the probing of parameters such as polarity or viscosity. The development of such probes could provide new tools for the study of complex biological systems and for the diagnosis of diseases.

Green Chemistry and Sustainable Synthetic Approaches for Furan Derivatives

Solvent-Free and Reduced-Solvent Reaction Conditions

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. Solvent-free and reduced-solvent conditions, particularly those utilizing microwave irradiation, have emerged as powerful tools in furan (B31954) synthesis.

Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. cem.comresearchgate.net These reactions can be performed neat (without any solvent) or by adsorbing reactants onto solid mineral supports like alumina (B75360) or montmorillonite (B579905) K10 clay. cem.compsu.edu For instance, the Diels-Alder reaction of furans with acetylenic dienophiles to produce substituted furans has been successfully conducted under microwave irradiation in minutes and often without a solvent. mdpi.org Another approach involves phase-transfer catalysis (PTC) under microwave conditions, which has been used for the synthesis of furan diethers from 2,5-furandimethanol, a biomass derivative. cem.com

These solvent-free methods prevent the formation of by-products and reduce the need for costly and energy-intensive purification steps. psu.edu While a specific solvent-free synthesis for 4-Bromo-2-(ethylsulfanyl)furan has not been detailed in the literature, these established protocols for other substituted furans offer a promising template for its potential green synthesis.

Catalysis in the Synthesis of this compound and its Derivatives

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions. Various metal-catalyzed and metal-free catalytic systems have been developed for the synthesis of the furan ring and its derivatives.

Metal-Catalyzed Syntheses: Transition metals like palladium, gold, copper, and titanium are widely used to catalyze the formation of furan rings. organic-chemistry.orgresearchgate.nethud.ac.uk

Palladium catalysts are effective in various cyclization and cross-coupling reactions to form substituted furans. organic-chemistry.org For example, palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides can produce 2,3,4-trisubstituted furans. organic-chemistry.org

Gold catalysts have shown remarkable efficiency in the dehydrative cyclization of heteroatom-substituted propargylic alcohols and the hydration of 1,3-diynes to yield furans under mild, open-flask conditions with low catalyst loadings. organic-chemistry.org

Copper catalysts are often used in oxidative cyclization reactions. The synthesis of 2-thio substituted furans, structurally related to this compound, has been achieved through methods involving the cyclization of γ-dithianyl substituted carbonyl compounds. nih.govresearchgate.net Copper(II) bromide (CuBr₂) has been noted as a catalyst in the de novo synthesis of brominated furans from carbonaceous materials, highlighting a potential, albeit high-temperature, route for bromination. acs.orgnih.gov

Metal-Free Catalytic Syntheses: To avoid the cost and potential toxicity of heavy metals, metal-free catalytic systems are being explored. A notable example is the base-catalyzed reaction of α-hydroxy ketones with cyano compounds to produce tetrasubstituted furans, which avoids expensive metal catalysts and enhances atom economy. nih.gov The classic Paal-Knorr synthesis, the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, remains one of the most important methods for preparing furans and can be performed with various acids, including recyclable and less hazardous options. wikipedia.orgorganic-chemistry.org

The synthesis of a molecule like this compound could plausibly involve a catalytic approach, potentially a copper-catalyzed reaction to introduce the thioether group followed by a selective catalytic bromination step, or a multi-component reaction using a tailored catalytic system.

Exploration of Bio-Based Feedstocks and Renewable Resources for Furan Synthesis

The transition from fossil-based feedstocks to renewable biomass is a critical aspect of sustainable chemistry. Lignocellulosic biomass, which is abundant and not in competition with food sources, is a prime raw material for producing valuable platform chemicals. frontiersin.org

Furan derivatives, in particular, are at the heart of biorefinery concepts.

Furfural (FF) is produced from the dehydration of C5 sugars (pentoses) found in hemicellulose. researchgate.netresearchgate.net It is considered a top platform chemical and serves as a precursor to a wide array of furan-based compounds. researchgate.net

5-Hydroxymethylfurfural (HMF) is derived from the dehydration of C6 sugars (hexoses) like fructose (B13574) and glucose. mdpi.com HMF and its derivatives, such as 2,5-furandicarboxylic acid (FDCA), are key monomers for producing bio-based polymers and other fine chemicals. acs.orgrsc.org

Atom Economy and Reaction Efficiency Considerations

Green chemistry emphasizes the design of processes that maximize the incorporation of all materials used in the process into the final product. Key metrics are used to evaluate the efficiency and environmental impact of a chemical reaction.

Atom Economy (AE): This metric, conceived by Barry Trost, calculates the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. Addition reactions, such as cycloadditions, are ideal as they can have 100% atom economy. organic-chemistry.org Some furan syntheses, like those from propargyl alcohols and terminal alkynes, are fully atom-economic. organic-chemistry.org In contrast, substitution and elimination reactions generate byproducts, lowering the atom economy.

E-Factor (Environmental Factor): This metric quantifies the amount of waste produced relative to the amount of desired product. A lower E-factor signifies a greener process. semanticscholar.org

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. It provides a more holistic view of the process efficiency. semanticscholar.org

Future Research Directions and Outlook in 4 Bromo 2 Ethylsulfanyl Furan Chemistry

Development of Highly Efficient and Selective Catalytic Transformations

The development of novel catalytic methods will be central to unlocking the synthetic utility of 4-Bromo-2-(ethylsulfanyl)furan. The bromine atom at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on the application of modern palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, to introduce a wide array of substituents at this position. nih.govrsc.orgacs.orgwikipedia.org The development of catalyst systems that are tolerant of the sulfur-containing ethylsulfanyl group will be a key challenge to address.

Furthermore, the C-H bonds on the furan (B31954) ring, particularly at the 5-position, present opportunities for direct functionalization. Research into transition-metal-catalyzed C-H activation could provide more atom-economical routes to polysubstituted furans, bypassing the need for pre-functionalized starting materials. nih.govmdpi.com Iron-catalyzed C-H bond activation/borylation is one such promising avenue. nih.gov Additionally, the thioether linkage could be a target for atroposelective C-H olefination, a strategy that has been successfully applied to other aryl alkyl thioethers. nih.govpku.edu.cn

| Reaction Type | Potential Substrates | Catalyst System | Potential Products |

| Suzuki Coupling | Aryl boronic acids | Palladium complexes | 4-Aryl-2-(ethylsulfanyl)furans |

| Stille Coupling | Organostannanes | Palladium complexes | 4-Alkyl/Aryl-2-(ethylsulfanyl)furans |

| C-H Borylation | Pinacolborane | Iron-NHC complexes | 4-Bromo-2-(ethylsulfanyl)-5-borylfuran |

| C-H Olefination | Alkenes | Palladium/Chiral Phosphoric Acid | Axially chiral furan derivatives |

Advanced Computational Prediction and Experimental Validation Strategies

Computational chemistry will be an indispensable tool for guiding the exploration of this compound's reactivity. Density Functional Theory (DFT) calculations can be employed to predict the outcomes of various reactions, elucidate reaction mechanisms, and understand the influence of the substituents on the furan ring's electronic structure. researchgate.netstevens.edudpi-proceedings.com For instance, computational models can predict the likelihood of different metabolic pathways, such as epoxidation, which is a known bioactivation route for some furan-containing compounds. nih.gov

These computational predictions will require rigorous experimental validation. This can be achieved through a combination of kinetic studies, intermediate trapping experiments, and detailed spectroscopic analysis of reaction products. The synergy between computational modeling and experimental work will accelerate the discovery of new reactions and optimize existing ones.

Exploration of Novel Reactivities and Unexpected Transformations

Beyond predictable cross-coupling and C-H activation reactions, future research should also be open to discovering novel and unexpected transformations of this compound. The furan ring is known to undergo a variety of rearrangements and ring-opening reactions under specific conditions. nih.govacs.orgfigshare.com For example, acid-catalyzed transformations of substituted furans have been shown to yield highly functionalized products through unusual ring-opening and recyclization pathways. figshare.com

The interplay between the bromo and ethylsulfanyl substituents could lead to unique reactivity. For instance, Pummerer-type rearrangements, which are known for sulfur-containing compounds, could lead to the rapid assembly of tetrasubstituted furans. acs.org The investigation of such non-canonical reaction pathways could lead to the discovery of powerful new synthetic methodologies.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound's chemical space, the integration of its synthesis and derivatization with flow chemistry and automated synthesis platforms will be crucial. Continuous flow reactors offer advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch, such as high temperatures and pressures. nih.govscribd.comacs.orgspringerprofessional.deresearchgate.net

Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for screening in various applications, such as drug discovery and materials science. researchgate.netresearchgate.net These high-throughput approaches will enable a more systematic exploration of structure-activity relationships and the identification of compounds with desired properties. For instance, automated platforms have been successfully used for the synthesis of various heterocyclic compounds. nih.govresearchgate.net

Expanding the Chemical Space of this compound Derivatives for Diverse Research Applications

A primary goal of future research will be to expand the library of derivatives that can be synthesized from this compound. This will involve the systematic exploration of reactions at the bromine, the ethylsulfanyl group, and the furan ring itself. The resulting derivatives could find applications in a wide range of fields.

In medicinal chemistry, furan-containing molecules are known to exhibit a broad spectrum of biological activities. ijsrst.comslideshare.netresearchgate.net Derivatives of this compound could be explored as potential antibacterial, antifungal, or anticancer agents. In agrochemicals, functionalized furans are used as pesticides and herbicides. ijsrst.com The development of new derivatives could lead to more effective and environmentally benign crop protection agents.

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for interdisciplinary research, particularly in materials science. Furan-based polymers have shown promise as organic semiconductors for use in flexible electronics and solar cells. spiedigitallibrary.orgacs.orglbl.govrsc.orgresearchgate.net The introduction of the bromo and ethylsulfanyl groups can be used to tune the electronic properties of these materials, potentially leading to improved device performance.

Furthermore, functionalized furans can be used as building blocks for the synthesis of metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis. acs.org The ability to precisely control the functionality of the furan building block is key to designing MOFs with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-(ethylsulfanyl)furan, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves halogenation and sulfanyl group introduction. For example, brominated furans can be synthesized via electrophilic substitution (e.g., using NBS or Br₂ in the presence of Lewis acids). The ethylsulfanyl group is introduced via nucleophilic substitution or alkylation of a thiol intermediate. Optimization involves controlling temperature (e.g., 0–5°C for bromination), solvent polarity (e.g., dichloromethane for electrophilic steps), and stoichiometry of reagents (e.g., excess ethyl mercaptan for complete substitution) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer: Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., deshielded furan protons near bromine).

- X-ray crystallography : Using programs like SHELX or WinGX to resolve crystal structures and validate bond angles/distances (e.g., C-Br bond length ~1.89 Å) .

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 235.95 for C₆H₇BrOS) .

Q. What safety precautions are recommended for handling this compound in the lab?

- Methodological Answer: Due to potential toxicity (common with brominated furans), use fume hoods, nitrile gloves, and eye protection. Monitor for volatile byproducts (e.g., HBr) using gas detection tubes. Store in amber vials at 2–8°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?